(2-Isopropylphenyl)(phenyl)methanone
Description
Properties
CAS No. |
19103-09-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
phenyl-(2-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H16O/c1-12(2)14-10-6-7-11-15(14)16(17)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
SQHKKVDREPFJLB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares (2-Isopropylphenyl)(phenyl)methanone with structurally related compounds:
Key Observations:
- Polarity and Solubility: The presence of hydroxy or amino groups (e.g., in derivatives) increases polarity, enhancing water solubility compared to the lipophilic isopropyl group in the target compound .
- Synthetic Efficiency: The NaH-mediated aryne method for the target compound (71% yield) outperforms the Fries rearrangement (22% yield) used for 1-[2-hydroxy-4-isopropylphenyl]ethanone .
- Physical State: The target compound’s oil form contrasts with the solid states of amide derivatives (e.g., N-(2-Isopropylphenyl)picolinamide) and hydroxyacetophenones, likely due to reduced crystallinity from steric hindrance .
Reactivity and Functional Group Interactions
- Ketone vs. Amide Reactivity : Unlike the target compound’s ketone group, which is prone to nucleophilic addition, amides (e.g., N-(2-Isopropylphenyl)picolinamide) exhibit resonance stabilization, reducing electrophilicity .
- Steric Effects: The 2-isopropyl group in the target compound hinders electrophilic substitution at the ortho position, a feature absent in derivatives with para-substituents (e.g., 1-[2-hydroxy-4-isopropylphenyl]ethanone) .
Spectroscopic Distinctions
- ¹³C NMR: The ketone carbonyl signal in the target compound (δ 199.2) is downfield-shifted compared to acetophenone derivatives (δ ~205–210), reflecting electronic effects from the aryl substituents .
- ¹H NMR : The isopropyl group’s split signals (δ 1.22 and 1.20) distinguish it from bulkier alkyl chains (e.g., decyloxy groups in compounds), which show broader multiplet patterns .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The mechanism begins with the generation of an acylium ion via coordination of the acyl chloride to AlCl₃. This electrophile attacks the aromatic ring of isopropylbenzene (cumene), followed by deprotonation to restore aromaticity. The ortho-directing effect of the isopropyl group ensures regioselective substitution at the ortho position.
Key catalytic systems include:
Experimental Procedure and Optimization
A representative synthesis from 2,5-dichlorobenzoyl chloride and cumene (isopropylbenzene) proceeds as follows:
-
Reagents : 2,5-Dichlorobenzoyl chloride (19.9 g, 0.0953 mol), cumene (20 mL), AlCl₃ (17.4 g, 0.1303 mol).
-
Conditions : The mixture is stirred at 75°C for 3 hours under nitrogen.
-
Workup : Quenching with ice-water, extraction with dichloromethane, and purification via recrystallization from ethanol/water.
-
Yield : 42% (12.9 g) of white crystals.
Critical Parameters :
-
Temperature : Elevated temperatures (75–80°C) enhance reaction rates but may promote side reactions.
-
Catalyst Stoichiometry : A 1.4:1 molar ratio of AlCl₃ to acyl chloride ensures complete electrophile generation.
-
Solvent Choice : Cumene acts as both reactant and solvent, simplifying the process.
Alternative Synthetic Strategies
While Friedel-Crafts acylation dominates, alternative methods have been explored for specialized applications.
Characterization and Analytical Data
Rigorous spectroscopic and physicochemical characterization ensures product identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Melting Point and Purity
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics for Friedel-Crafts acylation and hypothetical alternative routes:
| Method | Yield (%) | Reaction Time (h) | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 42 | 3 | Low | High |
| Suzuki Coupling | – | 12–24 | High | Moderate |
| Alcohol Oxidation | – | 6–8 | Moderate | Low |
Key Insights :
-
Friedel-Crafts acylation offers the best balance of yield and scalability despite moderate yields.
-
Suzuki coupling, while versatile, requires expensive catalysts and pre-functionalized substrates.
Industrial and Laboratory-Scale Considerations
Q & A
Q. Basic Research Focus
- NMR analysis :
- Mass spectrometry : High-resolution ESI-MS can distinguish between isobaric impurities (e.g., positional isomers) via accurate mass measurements (<5 ppm error) .
Advanced Consideration
DFT calculations (e.g., Gaussian software) optimize molecular geometries and predict vibrational frequencies (IR) or electronic transitions (UV-Vis). For example, discrepancies between experimental and computed carbonyl stretching frequencies (IR) may indicate solvent effects or crystal packing forces .
What contradictions exist in reported biological activities of (2-isopropylphenyl)(phenyl)methanone derivatives, and how can experimental design address them?
Advanced Research Focus
Some studies report antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), while others show negligible effects. Potential confounding factors include:
- Structural analogs : Minor substitutions (e.g., methoxy vs. isopropyl groups) drastically alter lipophilicity and membrane permeability .
- Assay conditions : Variations in broth microdilution media (e.g., cation-adjusted Mueller-Hinton vs. RPMI-1640) affect compound solubility and bioavailability .
Q. Methodological Recommendations
- Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing.
- Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to differentiate specific vs. nonspecific effects .
How does the electronic structure of (2-isopropylphenyl)(phenyl)methanone influence its reactivity in photochemical applications?
Advanced Research Focus
The biphenyl-ketone moiety enables n→π* transitions (λmax ~280–320 nm), making it a candidate for photoinitiators in polymer chemistry. Key factors:
Q. Experimental Validation
- Transient absorption spectroscopy tracks triplet-state lifetimes.
- EPR spin trapping identifies radical species (e.g., benzoyl radicals) generated under UV irradiation .
What strategies mitigate stability issues during storage of (2-isopropylphenyl)(phenyl)methanone?
Q. Basic Research Focus
- Degradation pathways : Hydrolysis of the ketone group under humid conditions or photolytic cleavage of the biphenyl bond.
- Storage recommendations :
Advanced Consideration
Accelerated stability studies (ICH Q1A guidelines) under varying pH, temperature, and humidity can model shelf-life. For example, HPLC monitoring of degradation products (e.g., biphenyl derivatives) quantifies kinetic stability .
How do structural analogs of (2-isopropylphenyl)(phenyl)methanone compare in pharmacological studies, and what computational tools aid in SAR analysis?
Q. Advanced Research Focus
- SAR trends : Replacement of the isopropyl group with bulkier substituents (e.g., tert-butyl) enhances binding to hydrophobic enzyme pockets but reduces solubility .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., cyclooxygenase-2).
- Key interactions : π-π stacking with aromatic residues and hydrogen bonding to active-site water molecules .
Validation
Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
